Molecular Weight and Scaffold Simplicity: A Comparison with Alkyl-Substituted Analogs
Compared to 5-hydrazinyl-2-propyl-3,4-dihydro-2H-pyrrole (CAS 61309-04-4), the target compound is a simpler scaffold with a lower molecular weight (135.59 vs 141.21 g/mol) and lacks the lipophilic propyl substituent . This difference is relevant for applications where a smaller, less lipophilic building block is required to optimize molecular properties such as solubility or membrane permeability.
| Evidence Dimension | Molecular Weight and Scaffold Complexity |
|---|---|
| Target Compound Data | 135.59 g/mol; unsubstituted at 2-position |
| Comparator Or Baseline | 5-Hydrazinyl-2-propyl-3,4-dihydro-2H-pyrrole: 141.21 g/mol; propyl group at 2-position |
| Quantified Difference | Difference: 5.62 g/mol; presence vs. absence of propyl chain |
| Conditions | Vendor technical datasheet comparison |
Why This Matters
For SAR studies and lead optimization, a simpler, lower-molecular-weight scaffold provides a cleaner starting point for introducing specific pharmacophoric elements without confounding effects from existing alkyl substituents.
